molecular formula C19H20N4O2 B2717571 N-(3-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide CAS No. 941988-22-3

N-(3-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide

Cat. No. B2717571
CAS RN: 941988-22-3
M. Wt: 336.395
InChI Key: XLBJSCTYYYGRTH-UHFFFAOYSA-N
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Description

Indole derivatives are crucial in medicinal chemistry due to their physiological action . They exhibit a variety of pharmacological actions and have been long employed as an active ingredient in drug design and production . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .


Synthesis Analysis

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The temperature at which indole melts is noted to be around 52 °C, while its boiling happens around 253 °C giving a solid crystalline structure of this compound, a bicyclic structure .


Chemical Reactions Analysis

Indole derivatives are versatile building blocks in synthesis, providing access to diverse heterocycles . They undergo substitution, primarily at the C-3 position .

Scientific Research Applications

Pharmacological Properties of Ureido-acetamides

Ureido-acetamides have been identified as potent and selective non-peptide cholecystokinin-B (CCKB) receptor antagonists. These compounds, including RP 69758 and RP 72540, display nanomolar affinity for guinea-pig, rat, and mouse CCKB receptors and have high selectivity factors for CCKB versus CCKA receptors. They also show high affinity for gastrin binding sites in the stomach and act as potent antagonists of CCK-8-induced neuronal firing in rat hippocampal slices. These properties suggest their utility in exploring the physiological functions of CCKB receptors (Bertrand et al., 1994).

Anticancer Drug Synthesis and Analysis

N-(2-Aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and its structure determined, exhibiting anticancer activity confirmed by in silico modeling targeting the VEGFr receptor. The compound's crystal structure and molecular docking analysis suggest its potential as an anticancer agent (Sharma et al., 2018).

Chemoselective Acetylation in Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drug synthesis, was produced via chemoselective monoacetylation of 2-aminophenol using Novozym 435 as a catalyst. This study highlights the importance of acyl donors and conditions in the synthesis process, contributing to the development of antimalarial drugs (Magadum & Yadav, 2018).

Bioactive Metabolites from Marine Actinobacterium

The marine actinobacterium Streptomyces sp. has been found to produce bioactive metabolites, including N-[2-(4-hydroxy-phenyl)ethyl]acetamide, with cytotoxic activities estimated from their effects on sea urchin sperm and eggs. This research underscores the potential of marine microorganisms as sources of novel bioactive compounds for pharmacological applications (Sobolevskaya et al., 2007).

Molecular Docking and Synthesis of Anti-inflammatory Drugs

The design and synthesis of indole acetamide derivatives have been studied for their anti-inflammatory activity. Molecular docking analysis targeting the cyclooxygenase COX-1 and 2 domains confirmed the anti-inflammatory activity of these compounds, providing a basis for the development of new anti-inflammatory drugs (Al-Ostoot et al., 2020).

Mechanism of Action

Future Directions

Indole derivatives are often considered as a “privileged scaffold” within the drug discovery arena . Therefore, the development of new synthetic methods and the exploration of their biological activities are promising directions for future research.

properties

IUPAC Name

N-[3-[(1-ethylindol-3-yl)carbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-3-23-12-17(16-9-4-5-10-18(16)23)22-19(25)21-15-8-6-7-14(11-15)20-13(2)24/h4-12H,3H2,1-2H3,(H,20,24)(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBJSCTYYYGRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC(=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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